2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

PPARδ agonism Metabolic syndrome Nuclear receptor pharmacology

This compound features a 4-methoxybenzothiazole core linked via piperazine to a 3,4-dimethoxybenzoyl moiety, a configuration not duplicated by any off-the-shelf analog. Its distinct substitution pattern enables precise SAR studies for PPARδ agonist optimization, anticancer cytotoxicity screening (HUH-7, MCF-7, HCT-116), and PDE3 selectivity profiling. The 3,4-dimethoxybenzoyl group may engage unique ligand-binding residues, providing a differentiated pharmacological fingerprint. Procure this non-redundant scaffold to eliminate uncontrolled variables in your lead optimization and probe discovery programs.

Molecular Formula C21H23N3O4S
Molecular Weight 413.49
CAS No. 897477-45-1
Cat. No. B2695906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
CAS897477-45-1
Molecular FormulaC21H23N3O4S
Molecular Weight413.49
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C21H23N3O4S/c1-26-15-8-7-14(13-17(15)28-3)20(25)23-9-11-24(12-10-23)21-22-19-16(27-2)5-4-6-18(19)29-21/h4-8,13H,9-12H2,1-3H3
InChIKeyWPKGUDCVZDWWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole (CAS 897477-45-1): Core Structural and Pharmacological Identity for Procurement


2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole (CAS 897477-45-1) is a synthetic heterocyclic small molecule with molecular formula C21H23N3O4S and molecular weight 413.49 g/mol, featuring a benzothiazole core substituted at the 4-position with a methoxy group and linked via a piperazine bridge to a 3,4-dimethoxybenzoyl moiety . This compound belongs to the benzothiazole–piperazine hybrid class, a scaffold widely investigated for its pleiotropic pharmacological activities including anticancer cytotoxicity, kinase inhibition, and nuclear receptor modulation. Specifically, 2-piperazinyl-benzothiazole derivatives have been characterized as potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists [1], while aroyl-substituted benzothiazole–piperazine congeners have demonstrated antiproliferative activity against hepatocellular, breast, and colorectal cancer cell lines [2]. The target compound’s precise substitution pattern—4-methoxy on the benzothiazole ring and 3,4-dimethoxy on the benzoyl ring—distinguishes it from closely related analogs that differ in regioisomerism, heterocyclic core substitution, or acyl group composition, making it a structurally unique entry within this pharmacologically significant chemical space.

Why Generic Substitution Fails for 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole in Scientific Workflows


Within the benzothiazole–piperazine class, minor structural modifications profoundly alter target engagement, subtype selectivity, and cellular potency, rendering compounds non-interchangeable. The 3,4-dimethoxybenzoyl moiety is not a passive solubilizing group; in related chemotypes, aromatic ring substituents on the piperazine nitrogen critically modulate PPARδ binding affinity through hydrophobic interactions in the ligand-binding pocket [1]. Replacement of the dimethoxybenzoyl group with a furan-2-carbonyl, tetrahydro‐naphthalene, or arylsulfonamide moiety redirects biological activity toward kinase inhibition, acetylcholinesterase inhibition, or antimicrobial targets, respectively [2][3]. Similarly, shifting the methoxy group on the benzothiazole ring from the 4-position to the 6-position, or introducing a chlorine substituent, alters both electronic distribution and steric bulk, potentially affecting metabolic stability and off-target profiles. The precise regioisomeric and acyl-group configuration of the target compound is therefore not functionally redundant with any single commercially available analog; substituting a different benzothiazole–piperazine derivative in an ongoing study would introduce an uncontrolled variable with unknown consequences for target engagement, selectivity, and assay reproducibility [2].

Quantitative Differentiation Evidence for 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole


Molecular Topology Differentiation from Benchmark PPARδ Agonist (Compound 5g)

The target compound shares the 2-piperazinyl-4-methoxybenzothiazole core scaffold with Compound 5g, a published potent PPARδ agonist (hPPARδ EC50 = 4.1 nM) [1]. However, the piperazine N-substituent differs fundamentally: Compound 5g carries a hydrophobic indanylacetic acid tail optimized for PPARδ binding, whereas the target compound incorporates a 3,4-dimethoxybenzoyl group. This topological difference is predicted to alter the ligand–receptor hydrogen-bonding network and hydrophobic contact surface within the PPARδ ligand-binding domain, as docking studies have established that introduction of a hydrophobic group into the piperazine moiety enhances PPARδ binding activity [1]. While no direct PPARδ activity data are available for the target compound, the structural divergence implies a distinct pharmacological profile that cannot be inferred from Compound 5g data.

PPARδ agonism Metabolic syndrome Nuclear receptor pharmacology

Substituent Regioisomer Differentiation: 3,4-Dimethoxy vs. 2,4-Dimethoxybenzoyl Analogs

A commercially cataloged regioisomer, 2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (CAS 897468-57-4) [1], differs from the target compound in both the dimethoxy substitution pattern on the benzoyl ring (2,4- vs. 3,4-) and the methoxy position on the benzothiazole core (6- vs. 4-). In benzothiazole–piperazine SAR, the position of the methoxy group on the benzothiazole ring influences electron density at the thiazole nitrogen and steric accessibility of the piperazine, which in turn can modulate target binding kinetics. Although no direct comparative pharmacological data exist for these two compounds, the regioisomeric difference is chemically meaningful, as ortho/para vs. meta/para substitution patterns generate distinct molecular electrostatic potential surfaces and dipole moments.

Regioisomeric SAR Benzothiazole derivatives Medicinal chemistry sourcing

Heterocyclic Core Differentiation: 4-Methoxybenzothiazole vs. 5-Chloro-4-methylbenzothiazole

The analog 5-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole retains the identical 3,4-dimethoxybenzoyl-piperazine fragment but replaces the 4-methoxy group on benzothiazole with a 5-chloro-4-methyl substitution pattern . Chlorine introduction increases lipophilicity (calculated ΔlogP ≈ +0.8 to +1.2 depending on the prediction method) and introduces a potential halogen-bond donor, while the methyl group adds steric bulk at position 4. These physicochemical differences are likely to influence membrane permeability, metabolic stability, and off-target binding, even in the absence of target-specific potency data.

Heterocyclic core variation Benzothiazole SAR Anticancer lead optimization

Class-Level Anticancer Activity Profile of Aroyl-Substituted Benzothiazole-Piperazines

A series of aroyl-substituted benzothiazole–piperazine derivatives, structurally analogous to the target compound, were evaluated for in vitro cytotoxicity against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines using the sulphorhodamine B assay [1]. The most active aroyl-substituted compounds in that series (1h and 1j) demonstrated GI50 values sufficient to induce apoptosis via cell cycle arrest at the subG1 phase. While the target compound was not part of this specific panel, its aroyl (3,4-dimethoxybenzoyl) substitution pattern places it within the same pharmacophore subclass that produced the most potent derivatives in the study.

Anticancer cytotoxicity Benzothiazole-piperazine GI50 screening

Acyl Group Pharmacophore Differentiation: 3,4-Dimethoxybenzoyl vs. Furan-2-Carbonyl

CHEMBL1735167 (2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole) is a close analog differing only in the acyl group attached to the piperazine nitrogen (furan-2-carbonyl vs. 3,4-dimethoxybenzoyl) [1]. The furan ring is a smaller, electron-rich heterocycle, whereas the 3,4-dimethoxyphenyl group is a larger, electron-donating aromatic system with two hydrogen-bond-accepting methoxy substituents. In PPARδ agonist SAR, aromatic acyl groups with methoxy substituents have been shown to influence both potency and isoform selectivity [2]. The target compound’s dimethoxybenzoyl group provides additional hydrogen-bonding capacity and π-stacking surface area not present in the furan analog, potentially translating to divergent target engagement profiles.

Acyl pharmacophore variation ChEMBL scaffold analysis Benzothiazole-piperazine library

Selectivity Divergence via Functional Group Bioisosterism: Benzothiazole vs. Quinolinone PDE3 Inhibitors

The 3,4-dimethoxybenzoyl-piperazine motif is a recognized pharmacophore in positive inotropic agents. Vesnarinone (OPC-8212), a quinolinone-based PDE3 inhibitor with the same 3,4-dimethoxybenzoyl-piperazine substructure, demonstrates positive inotropic activity at oral doses of 60 mg/day in humans [1]. The target compound replaces the quinolinone core of Vesnarinone with a 4-methoxybenzothiazole core, a heterocyclic bioisostere. Benzothiazole and quinolinone rings are known carbonyl bioisosteres in 5-HT3 receptor antagonist design, where they exhibit different pharmacokinetic and selectivity profiles [2]. By analogy, the benzothiazole-for-quinolinone replacement in the target compound is expected to alter PDE3 isoform selectivity, cardiac tissue distribution, and hERG channel liability relative to Vesnarinone.

Bioisosterism PDE3 inhibition Cardiac inotropy

Optimal Research and Industrial Application Scenarios for 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole


PPARδ-Targeted Metabolic Syndrome Drug Discovery

This compound serves as a structurally differentiated starting point for PPARδ agonist lead optimization, complementary to the 5g indanylacetic acid series [1]. Its 3,4-dimethoxybenzoyl group may engage distinct residues in the PPARδ ligand-binding domain, potentially yielding a unique subtype-selectivity fingerprint. Procurement enables SAR expansion without synthesizing the full 2-piperazinyl-benzothiazole core.

Anticancer Lead Optimization within Aroyl-Benzothiazole-Piperazine Series

Building on the validated cytotoxicity of aroyl-substituted benzothiazole-piperazines against HUH-7, MCF-7, and HCT-116 cell lines [2], this compound extends the SAR by providing a 3,4-dimethoxybenzoyl variant not previously tested. It is suitable for antiproliferative screening panels, apoptosis mechanism studies (Hoechst staining, FACS), and combination therapy evaluation.

Bioisosteric Replacement Studies for Cardiac Inotrope Development

As a benzothiazole bioisostere of the quinolinone-based PDE3 inhibitor Vesnarinone [3], this compound enables head-to-head comparative pharmacology to assess whether the benzothiazole core improves PDE3 isoform selectivity, reduces hERG liability, or alters tissue distribution. It can be profiled in isolated ventricular muscle contractility assays and hERG patch-clamp screens.

Combinatorial Library Design and Chemical Biology Probe Development

The compound's modular architecture—4-methoxybenzothiazole, piperazine linker, and 3,4-dimethoxybenzoyl cap—makes it an ideal scaffold for parallel synthesis of focused libraries. It can serve as a key intermediate for diversification at the benzothiazole 4-position, the piperazine N-acyl group, or through Suzuki coupling at the benzothiazole ring, supporting chemical biology probe discovery across multiple target families.

Quote Request

Request a Quote for 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.